2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a diazepane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the diazepane ring can enhance the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with a diazepane derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the diazepane ring is introduced to the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The diazepane ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazole: Lacks the diazepane ring, resulting in different pharmacokinetic properties.
2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole: Similar structure but without the methyl group on the benzimidazole ring.
Uniqueness
2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and diazepane rings. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N4 |
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Molecular Weight |
244.34 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H20N4/c1-17-13-6-3-2-5-12(13)16-14(17)11-18-9-4-7-15-8-10-18/h2-3,5-6,15H,4,7-11H2,1H3 |
InChI Key |
OIZNWKNGQHFCMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCNCC3 |
Origin of Product |
United States |
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